Cas no 1628806-02-9 ((R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one)

(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one
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- インチ: 1S/C9H17NO3/c1-6(13-9(2,3)4)7-5-12-8(11)10-7/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m1/s1
- InChIKey: OSAYOZFIIYKOOW-RNFRBKRXSA-N
- ほほえんだ: O1C[C@H]([C@H](OC(C)(C)C)C)NC1=O
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM535969-1g |
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one |
1628806-02-9 | 95%+ | 1g |
$556 | 2023-02-17 |
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-oneに関する追加情報
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one (CAS No. 1628806-02-9): An Overview of Its Structure, Synthesis, and Applications in Pharmaceutical Research
(R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one (CAS No. 1628806-02-9) is a chiral compound that has gained significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications in drug development. This compound belongs to the class of oxazolidinones, which are known for their biological activities and ability to serve as chiral auxiliaries in asymmetric synthesis.
The molecular structure of (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one is characterized by a five-membered oxazolidinone ring with a tert-butoxyethyl substituent. The presence of two chiral centers, one in the oxazolidinone ring and one in the tert-butoxyethyl group, imparts high enantiomeric purity to the compound. This enantiomeric purity is crucial for its use in chiral synthesis and drug development, where the specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the final product.
Recent studies have highlighted the importance of (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one in the synthesis of various biologically active compounds. For instance, a study published in the Journal of Organic Chemistry demonstrated that this compound can be used as an efficient chiral auxiliary in the asymmetric synthesis of β-amino acids, which are important intermediates in the production of antibiotics and other therapeutic agents. The high enantioselectivity achieved using this auxiliary has made it a valuable tool in the development of new drugs with improved efficacy and reduced side effects.
In addition to its role as a chiral auxiliary, (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one has shown promise as a potential prodrug for enhancing the bioavailability and stability of certain therapeutic compounds. A study published in European Journal of Medicinal Chemistry explored the use of this compound as a prodrug for an antiviral agent. The results indicated that the prodrug form exhibited enhanced solubility and stability compared to the parent compound, leading to improved pharmacokinetic properties and therapeutic outcomes.
The synthesis of (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one typically involves several steps, including the formation of an aziridine intermediate followed by ring-opening reactions and subsequent functional group manipulations. A recent paper in Tetrahedron Letters described an optimized synthetic route that achieved high yields and excellent enantiomeric purity using readily available starting materials and mild reaction conditions. This synthetic method has been widely adopted by researchers and pharmaceutical companies due to its efficiency and scalability.
The physicochemical properties of (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one, such as its solubility, melting point, and stability, have been extensively studied. These properties are crucial for its use in various applications, including formulation development and process optimization. For example, its good solubility in organic solvents makes it suitable for use in solution-phase reactions, while its thermal stability ensures that it can withstand common processing conditions without degradation.
In conclusion, (R)-4-((R)-1-(tert-Butoxy)ethyl)oxazolidin-2-one (CAS No. 1628806-02-9) is a versatile chiral compound with significant potential in pharmaceutical research. Its unique structural features, high enantiomeric purity, and favorable physicochemical properties make it an attractive candidate for use as a chiral auxiliary and prodrug precursor. Ongoing research continues to explore new applications and improve synthetic methods for this important compound, further solidifying its role in the development of advanced therapeutic agents.
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